molecular formula C9H11IO3S B7869031 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene

Cat. No.: B7869031
M. Wt: 326.15 g/mol
InChI Key: SBNFOWLOUMXUMZ-UHFFFAOYSA-N
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Description

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene is an organic compound characterized by the presence of an iodine atom, a methylsulfonyl group, and an ethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.

    Substitution Reaction: The halogen is substituted with an iodine atom using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of a catalyst.

    Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction, typically using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.

    Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the methylsulfonyl group can act as leaving groups or electrophiles, facilitating nucleophilic substitution and coupling reactions. The ethoxy group can also participate in etherification reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene can be compared with similar compounds such as:

    1-Bromo-3-(2-(methylsulfonyl)ethoxy)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.

    1-Iodo-4-(2-(methylsulfonyl)ethoxy)benzene: Similar structure but with the ethoxy group in a different position, affecting the compound’s chemical properties and reactivity.

    1-Iodo-3-(2-(methylthio)ethoxy)benzene: Similar structure but with a methylthio group instead of a methylsulfonyl group, resulting in different chemical behavior and applications.

Biological Activity

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Iodine Atom : Contributes to the compound's reactivity and potential biological activity.
  • Methylsulfonyl Group : Known for enhancing solubility and bioavailability.
  • Ethoxy Group : May influence the electronic properties and interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, compounds containing methylsulfonyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compoundTBDTBD
Indomethacin6.741.10

Case Study : A study investigated the effects of various methylsulfonyl-containing compounds on COX activity. The results indicated that these compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, suggesting a potent anti-inflammatory mechanism .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through its structural analogs. Compounds with similar structures have shown selective antibacterial activity against Gram-negative bacteria, including Salmonella enterica and Escherichia coli.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC, μg/mL)
This compoundTBDTBD
Enisorine CYersinia pseudotuberculosis>50% inhibition at 30 μM

Research indicates that the presence of an iodine atom enhances the compound's ability to disrupt bacterial virulence factors without affecting overall bacterial growth .

Anticancer Activity

The anticancer properties of compounds related to this compound have been noted in several studies. These compounds may act by disrupting microtubule formation or inhibiting specific signaling pathways involved in cancer cell proliferation.

Mechanism of Action : The compound’s iodine atom and methylsulfonyl group may facilitate binding to tubulin or other cellular targets, leading to apoptosis in cancer cells .

Research Findings

A comprehensive review of literature indicates that derivatives of this compound possess diverse biological activities:

  • Inhibition of COX Enzymes : Significant reduction in COX-1 and COX-2 activity was observed in vitro.
  • Antimicrobial Efficacy : Effective against various bacterial strains with specific structural requirements for activity.
  • Anticancer Potential : Induction of apoptosis through disruption of microtubule dynamics.

Properties

IUPAC Name

1-iodo-3-(2-methylsulfonylethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNFOWLOUMXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCOC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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